(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine
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Overview
Description
(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine is a synthetic organic compound characterized by its unique structure, which includes an aminoethoxy group and a difluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminoethoxy Intermediate: This step involves the reaction of ethylene oxide with ammonia to form 2-aminoethanol.
Introduction of the Difluoromethylphenyl Group: The difluoromethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-(difluoromethyl)benzene and an appropriate alkylating agent.
Condensation Reaction: The final step involves the condensation of the aminoethoxy intermediate with the difluoromethylphenyl intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-(2-Aminoethoxy)({1-[4-(trifluoromethyl)phenyl]-5-methoxypentylidene})amine
- (E)-(2-Aminoethoxy)({1-[4-(chloromethyl)phenyl]-5-methoxypentylidene})amine
Uniqueness
(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22F2N2O2 |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-[(Z)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14- |
InChI Key |
IREIMYRIFHIJAG-RGEXLXHISA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)F |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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